5-(O-Tbdms)oxymethylfuran-2-boronic acid
Overview
Description
5-(O-TBDMS)oxymethylfuran-2-boronic acid is a specialized chemical compound characterized by its unique structure, which includes a furan ring, a boronic acid group, and a tert-butyldimethylsilyl (TBDMS) ether protecting group. This compound is of interest in various scientific research applications due to its potential utility in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(O-TBDMS)oxymethylfuran-2-boronic acid typically involves multiple steps, starting with the preparation of furan-2-boronic acid. The TBDMS protecting group is then introduced through a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(O-TBDMS)oxymethylfuran-2-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: The furan ring can be reduced to form dihydrofuran derivatives.
Substitution: The TBDMS protecting group can be selectively removed under acidic or fluoride ion conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions (e.g., hydrochloric acid) or fluoride sources (e.g., tetra-n-butylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed:
Oxidation: Boronic esters, borates.
Reduction: Dihydrofuran derivatives.
Substitution: Unprotected furan-2-boronic acid.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(O-TBDMS)oxymethylfuran-2-boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to investigate the role of boronic acids in biological systems. Its ability to form reversible covalent bonds with diols and other functional groups makes it a valuable tool in studying enzyme inhibitors and glycoproteins.
Medicine: In medicinal chemistry, boronic acids are explored for their potential therapeutic applications, including as inhibitors of proteases and other enzymes involved in disease processes. The TBDMS protecting group can be selectively removed to activate the boronic acid for biological studies.
Industry: The compound's unique properties make it suitable for use in material science, particularly in the development of boronic acid-based sensors and materials with specific binding properties.
Mechanism of Action
The mechanism by which 5-(O-TBDMS)oxymethylfuran-2-boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with halides or triflates in the presence of a palladium catalyst to form biaryl compounds. The TBDMS group protects the hydroxyl moiety, preventing unwanted side reactions during the coupling process.
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or triflates, forming biaryl compounds through a palladium-catalyzed reaction.
Enzyme Inhibition: In biological studies, the boronic acid group can form reversible covalent bonds with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Furan-2-boronic Acid: Lacks the TBDMS protecting group, making it more reactive and less stable.
5-(O-Me)oxymethylfuran-2-boronic Acid: Contains a methoxy group instead of the TBDMS group, offering different reactivity and stability profiles.
5-(O-TBDMS)oxymethylpyridine-2-boronic Acid: Similar structure but with a pyridine ring instead of a furan ring, leading to different chemical properties and applications.
Uniqueness: 5-(O-TBDMS)oxymethylfuran-2-boronic acid is unique due to its combination of the furan ring, boronic acid group, and TBDMS protecting group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]furan-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO4Si/c1-11(2,3)17(4,5)15-8-9-6-7-10(16-9)12(13)14/h6-7,13-14H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVYYWBSOMWOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CO[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660505 | |
Record name | [5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-55-6 | |
Record name | B-[5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-furanyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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